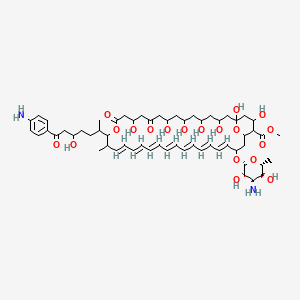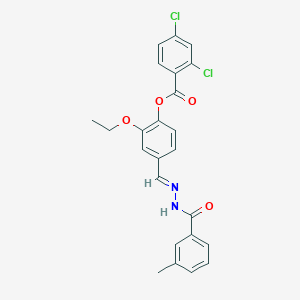![molecular formula C14H11N3O2S B12047683 Methyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12047683.png)
Methyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core fused with a pyridine ring and a carboxylate ester group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of thiophene derivatives with appropriate reagents to form the thienopyridine core. For instance, the reaction of thiophene-2-carboxamides with formic acid can yield thieno[2,3-b]pyridine derivatives . Another method involves the use of 2-cyanoethanethioamide and cycloalkanones to form the thienopyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles, and appropriate solvents like ethanol or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various microbial strains.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as Pim-1 kinase, which plays a role in cell proliferation and survival . The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-amino-5-bromo-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate
- Thieno[3,2-d]pyrimidine derivatives
- Thieno[3,4-b]pyridine derivatives
Uniqueness
Methyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both amino and carboxylate ester groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C14H11N3O2S |
|---|---|
Poids moléculaire |
285.32 g/mol |
Nom IUPAC |
methyl 3-amino-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C14H11N3O2S/c1-19-14(18)12-11(15)9-4-5-10(17-13(9)20-12)8-3-2-6-16-7-8/h2-7H,15H2,1H3 |
Clé InChI |
MKKLXDPPZAWSRD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CN=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[(E)-[[2-[(4-butoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12047613.png)


![(+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester](/img/structure/B12047637.png)



![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12047664.png)

![2-[4-(naphthalen-2-yloxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12047673.png)
![2-[2-[(E)-[3-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid](/img/structure/B12047675.png)

![N-(5-Bromobenzo[d]thiazol-2-yl)-4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B12047684.png)
